molecular formula C32H48FNO5Si B13444506 methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B13444506
M. Wt: 573.8 g/mol
InChI Key: WCJUVVBQCXVFLK-MOCODALISA-N
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Description

Methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its structure includes a pyridine ring substituted with fluorophenyl and di(propan-2-yl) groups, as well as a heptenoate chain with hydroxyl groups and a tert-butyl(dimethyl)silyl ether moiety.

Preparation Methods

The synthesis of methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate involves multiple steps, including the formation of the pyridine ring, the introduction of the fluorophenyl and di(propan-2-yl) groups, and the attachment of the heptenoate chain. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired stereochemistry and functional group placement. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The double bond in the heptenoate chain can be reduced to form a saturated compound.

    Substitution: The tert-butyl(dimethyl)silyl ether group can be replaced with other protecting groups or functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The fluorophenyl group may enhance its binding affinity to certain receptors or enzymes, while the hydroxyl groups and heptenoate chain may influence its solubility and bioavailability. The tert-butyl(dimethyl)silyl ether group can protect reactive sites during chemical reactions, allowing for selective modifications.

Comparison with Similar Compounds

Similar compounds include those with variations in the substituents on the pyridine ring or the heptenoate chain. For example:

    Methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-chlorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    Methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-methylphenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate: Similar structure but with a methylphenyl group instead of a fluorophenyl group

Properties

Molecular Formula

C32H48FNO5Si

Molecular Weight

573.8 g/mol

IUPAC Name

methyl (E,3R,5S)-7-[5-[[tert-butyl(dimethyl)silyl]oxymethyl]-4-(4-fluorophenyl)-2,6-di(propan-2-yl)pyridin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C32H48FNO5Si/c1-20(2)30-26(16-15-24(35)17-25(36)18-28(37)38-8)29(22-11-13-23(33)14-12-22)27(31(34-30)21(3)4)19-39-40(9,10)32(5,6)7/h11-16,20-21,24-25,35-36H,17-19H2,1-10H3/b16-15+/t24-,25-/m1/s1

InChI Key

WCJUVVBQCXVFLK-MOCODALISA-N

Isomeric SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)/C=C/[C@H](C[C@H](CC(=O)OC)O)O

Canonical SMILES

CC(C)C1=C(C(=C(C(=N1)C(C)C)CO[Si](C)(C)C(C)(C)C)C2=CC=C(C=C2)F)C=CC(CC(CC(=O)OC)O)O

Origin of Product

United States

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